![molecular formula C63H88O10 B12630424 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate CAS No. 918626-44-5](/img/structure/B12630424.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate is a complex organic compound with the molecular formula C60H82O10. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of long alkyl chains and ester linkages, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate typically involves esterification reactions. One common method is the reaction between 4-(tetradecyloxy)benzoic acid and nonanedioic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystal polymers and other advanced materials.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane dynamics and interactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate involves its interaction with molecular targets through its ester and aromatic groups. These interactions can influence various pathways, such as:
Membrane Interaction: The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Receptor Binding: The aromatic rings can interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) octanedioate
Uniqueness
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate stands out due to its longer alkyl chains, which enhance its hydrophobic interactions and make it particularly suitable for applications requiring amphiphilic properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
918626-44-5 |
|---|---|
分子式 |
C63H88O10 |
分子量 |
1005.4 g/mol |
IUPAC名 |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] nonanedioate |
InChI |
InChI=1S/C63H88O10/c1-3-5-7-9-11-13-15-17-19-21-26-30-50-68-54-38-34-52(35-39-54)62(66)72-58-46-42-56(43-47-58)70-60(64)32-28-24-23-25-29-33-61(65)71-57-44-48-59(49-45-57)73-63(67)53-36-40-55(41-37-53)69-51-31-27-22-20-18-16-14-12-10-8-6-4-2/h34-49H,3-33,50-51H2,1-2H3 |
InChIキー |
BFIWEUOJMQJADE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
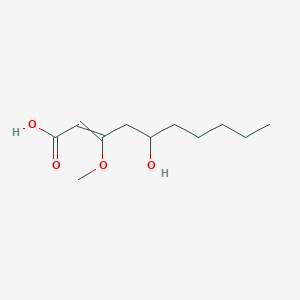
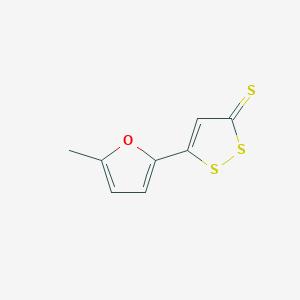
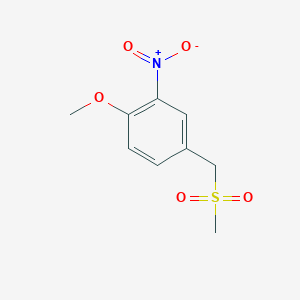
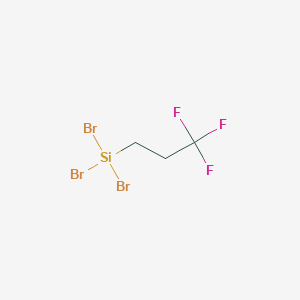
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)
![8-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12630417.png)
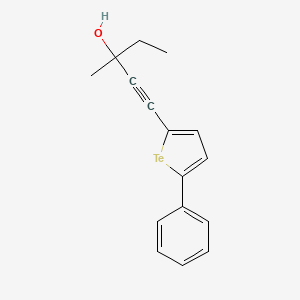
![N-[(4-Tert-butylphenyl)methyl]ethanimidamide](/img/structure/B12630432.png)

![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]-N'-phenylurea](/img/structure/B12630440.png)
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
